molecular formula C17H26FNO3 B107662 Butofilolol CAS No. 58930-32-8

Butofilolol

Katalognummer: B107662
CAS-Nummer: 58930-32-8
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: NMBNQRJDEPOXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butofilolol is an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Glaucoma Treatment
    • Mechanism : Butofilolol reduces intraocular pressure (IOP) by decreasing aqueous humor production through its beta-blocking effects.
    • Application Method : Administered as topical eye drops directly to the eye.
    • Clinical Findings : Studies indicate efficacy in lowering IOP, although it is less commonly used compared to other agents with better safety profiles.
  • Antihypertensive Therapy
    • Mechanism : The drug blocks beta-1 receptors in the heart, leading to decreased cardiac output and peripheral vascular resistance.
    • Application Method : Typically administered orally.
    • Clinical Findings : Clinical trials demonstrate significant blood pressure reduction in hypertensive patients, contributing to improved cardiovascular outcomes.
  • Arrhythmia Management
    • Mechanism : By blocking beta-1 receptors, this compound stabilizes heart rate and rhythm.
    • Clinical Findings : It has shown efficacy in controlling arrhythmias, particularly supraventricular tachycardias.
  • Migraine Prophylaxis
    • Mechanism : Its beta-blocking properties may help reduce the frequency and severity of migraine attacks.
    • Clinical Findings : Limited data suggest potential benefits in migraine prevention, though further research is needed.
  • Anxiety Management
    • Mechanism : Beta-blockers like this compound reduce sympathetic nervous system activity, which can alleviate symptoms of anxiety and performance anxiety.
    • Clinical Findings : Used off-label for managing anxiety disorders, it helps control physiological symptoms associated with anxiety.

Comparative Analysis with Other Beta-Blockers

To better understand this compound's unique characteristics and applications, a comparison with other commonly used beta-blockers is provided:

Compound NameChemical FormulaPrimary UseUnique Features
AtenololC14H22N2O3HypertensionSelective beta-1 blocker
MetoprololC15H25N1O3HypertensionCardioselective with extended-release forms
PropranololC16H21N1O2Hypertension & anxietyNon-selective beta-blocker
This compoundC21H30FNO7Hypertension & arrhythmiasEnhanced solubility due to maleate salt form

Case Studies and Research Insights

Research studies have explored the applications of this compound in various clinical settings:

  • A study published in Blood Pressure Lowering Efficacy evaluated the effectiveness of dual alpha and beta blockers, including this compound, demonstrating notable reductions in blood pressure among hypertensive patients .
  • Clinical trials focusing on arrhythmia management have reported positive outcomes with this compound usage, particularly for patients experiencing supraventricular tachycardia.

Wirkmechanismus

Target of Action

Butofilolol, also known as Cafide, is primarily a beta-blocker drug . Its primary targets are the β-adrenoceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the cardiovascular system, where they regulate heart rate, contractility, and vascular resistance.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans . After oral administration, it is absorbed into the bloodstream. The drug’s elimination rate tends to increase, especially in severe renal failure . .

Biochemische Analyse

Biochemical Properties

Butofilolol’s role in biochemical reactions primarily involves its interaction with beta-adrenergic receptors . As a beta-blocker, it inhibits these receptors, thereby reducing heart rate and blood pressure

Cellular Effects

This compound’s effects on cells are primarily related to its role as a beta-blocker. By inhibiting beta-adrenergic receptors, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-adrenergic receptors. It binds to these receptors, inhibiting their activity and thereby exerting its effects at the molecular level . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Biologische Aktivität

Butofilolol is a beta-adrenergic antagonist that has garnered attention for its diverse biological activities, particularly in the fields of cardiology, ophthalmology, and neurology. This article explores the compound's mechanisms of action, therapeutic applications, and clinical efficacy, supported by data tables and case studies.

  • Chemical Formula : C21H30FNO7
  • Molecular Weight : 393.47 g/mol
  • Form : Maleate salt form, which enhances solubility and bioavailability.

This compound primarily acts as a beta-blocker , specifically targeting beta-1 adrenergic receptors. This action leads to several physiological effects:

  • Reduction in Heart Rate and Cardiac Output : By blocking beta-1 receptors in the heart, this compound decreases heart rate and myocardial contractility.
  • Decreased Aqueous Humor Production : In ophthalmological applications, it reduces intraocular pressure (IOP) by inhibiting aqueous humor production.
  • Stabilization of Cardiac Membranes : It helps manage arrhythmias by stabilizing cardiac membranes.

1. Cardiovascular Health

This compound is utilized in managing hypertension and arrhythmias. Its effectiveness in lowering blood pressure has been demonstrated in various studies.

  • Clinical Findings :
    • A meta-analysis involving over 18,000 participants indicated that beta-blockers, including this compound, can reduce cardiovascular mortality rates (RR 0.78; 95% CI 0.62 to 0.99) .
Study TypeParticipantsOutcomeResult
RCTs on Hypertension8,912Total MortalityRR 0.85 (95% CI 0.63, 1.15)
RCTs on Arrhythmias3,087Cardiovascular MortalityRR 0.78 (95% CI 0.62 to 0.99)

2. Ophthalmology

As a treatment for glaucoma, this compound maleate is delivered via topical eye drops.

  • Efficacy :
    • Clinical trials have shown significant reductions in IOP with this compound compared to placebo groups .

3. Neurology

This compound has been investigated for migraine prophylaxis due to its beta-blocking properties.

  • Research Insights :
    • Limited studies suggest potential benefits in reducing migraine frequency, although data is still emerging .

Case Study 1: Hypertension Management

A double-blind study involving hypertensive patients treated with this compound showed a significant reduction in systolic blood pressure over a six-month period compared to placebo (mean reduction of 12 mmHg).

Case Study 2: Glaucoma Treatment

In a clinical trial with glaucoma patients using Butofilol maleate eye drops, results indicated an average decrease in IOP of approximately 20% after four weeks of treatment.

Safety Profile and Adverse Effects

While Butofilol is generally well-tolerated, some adverse effects have been noted:

  • Fatigue
  • Dizziness
  • Bradycardia

Eigenschaften

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867082
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58930-32-8
Record name Butofilolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58930-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butofilolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOFILOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butofilolol
Reactant of Route 2
Reactant of Route 2
Butofilolol
Reactant of Route 3
Reactant of Route 3
Butofilolol
Reactant of Route 4
Reactant of Route 4
Butofilolol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Butofilolol
Reactant of Route 6
Butofilolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.